Methyl 4-(dibromomethyl)benzoate
Description
Methyl 4-(dibromomethyl)benzoate is an aromatic ester featuring a dibromomethyl substituent at the para position of the benzene ring. This compound is structurally characterized by a benzoate backbone with a methyl ester group at the carboxylate position and a dibrominated methyl group at the 4-position.
Propriétés
IUPAC Name |
methyl 4-(dibromomethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNOTEGYJUCJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395621 | |
| Record name | Methyl 4-(dibromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131852-50-1 | |
| Record name | Methyl 4-(dibromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares Methyl 4-(dibromomethyl)benzoate with structurally related benzoate esters, emphasizing substituent effects on physicochemical properties and applications:
Key Observations :
- Electrophilicity: The dibromomethyl group in this compound enhances its reactivity compared to non-halogenated analogues (e.g., methyl 4-methylbenzoate). This makes it suitable for nucleophilic substitution or elimination reactions .
- Lipophilicity: The dibromomethyl substituent increases logP significantly (~3.5), suggesting superior membrane permeability compared to polar derivatives like Methyl 4-(carbamoylamino)benzoate (logP ~1.5) .
Research Findings and Data
Stability and Reactivity Studies
- Thermal Stability : Brominated benzoates decompose at lower temperatures (~150°C) compared to trifluoromethyl derivatives (>200°C), as inferred from handling precautions in for 4-(bromomethyl)benzaldehyde .
- Hydrolytic Sensitivity : this compound is expected to undergo hydrolysis in basic conditions to form 4-(dibromomethyl)benzoic acid, analogous to the behavior of methyl 4-(bromomethyl)benzoate in .
Pharmacokinetic Insights
- LogD and Solubility : The dibromomethyl group’s high hydrophobicity may limit aqueous solubility, necessitating prodrug strategies (e.g., phosphate esters) for drug delivery, unlike more polar derivatives like Methyl 4-(piperazin-1-yl)benzoate .
Méthodes De Préparation
Bromination of Methyl 4-Methylbenzoate
The most common route to Methyl 4-(bromomethyl)benzoate involves the bromination of methyl 4-methylbenzoate. While explicit protocols for this step are absent in the provided sources, analogous reactions suggest the use of radical bromination with N-bromosuccinimide (NBS) under photolytic or thermal initiation. For example, bromination of analogous aromatic methyl groups typically employs NBS in carbon tetrachloride with azobisisobutyronitrile (AIBN) as a radical initiator. Optimization of reaction time and temperature is critical to avoid over-bromination, which could theoretically yield the dibromomethyl derivative under excessive conditions.
Key Reduction Reactions of Methyl 4-(Bromomethyl)benzoate
Reduction to 4-(Bromomethyl)benzyl Alcohol
A predominant application of Methyl 4-(bromomethyl)benzoate is its reduction to 4-(bromomethyl)benzyl alcohol, a precursor for further functionalization. As detailed in multiple protocols, diisobutylaluminum hydride (DIBAL-H) serves as the reducing agent of choice:
Typical Procedure :
-
A solution of Methyl 4-(bromomethyl)benzoate (25 mmol) in dry dichloromethane (150 mL) is cooled to −78°C under nitrogen.
-
DIBAL-H (1.0 M in tetrahydrofuran, 82.5 mL) is added dropwise, maintaining the temperature below −70°C.
-
After 1.5 hours, the reaction is quenched with water at 0°C, extracted with dichloromethane, and dried over MgSO₄.
-
Evaporation yields 4-(bromomethyl)benzyl alcohol in quantitative yields (100%) as a white solid.
Critical Parameters :
-
Solvent : Dichloromethane or toluene ensures optimal solubility and reaction control.
-
Temperature : Strict maintenance of −78°C prevents side reactions, such as over-reduction or elimination.
-
Workup : Quenching with aqueous tartrate solutions minimizes aluminum salt contamination.
Large-Scale Industrial Reduction
Example 3 from the search results outlines a scalable process:
-
Methyl 4-(bromomethyl)benzoate (1.5 kg) is dissolved in toluene (15.5 L) at −20°C.
-
DIBAL-H (19.8 L of 1 M solution) is added portionwise, maintaining the temperature below 35°C.
-
After HPLC-confirmed completion, the mixture is quenched with cold HCl, washed with water, and concentrated to yield 90% pure product.
-
Recrystallization from ethyl acetate achieves >97% purity, demonstrating robustness across 13 batches.
Functionalization via Nucleophilic Substitution
Piperidine Derivative Synthesis
Reference Example 81 describes the synthesis of methyl 4-(4-piperidinylmethyl)benzoate hydrochloride:
-
Methyl 4-(bromomethyl)benzoate reacts with piperidine under nucleophilic substitution conditions.
-
The product is characterized by ¹H NMR (DMSO-d₆) showing aromatic protons at δ 7.34 (d, J = 8.2 Hz) and δ 7.90 (d, J = 8.2 Hz), confirming retention of the ester group.
Catalytic Carbonylation Reactions
Rhodium-Catalyzed Carbonylation
Example 12 details a carbonylation reaction using chloro(1,5-cyclooctadiene)rhodium(I) dimer:
-
Methyl 4-(bromomethyl)benzoate (10.91 mmol), KI (0.55 mmol), and Rh catalyst (1.1 mmol) in formic acid are heated to 75°C under CO.
-
Post-reaction workup yields 4-carboxymethyl-benzoic acid methyl ester (25% yield), with ¹H NMR confirming the new methylene group (δ 3.71, s).
Analytical Characterization
¹H NMR Data for Key Intermediates :
-
Methyl 4-(bromomethyl)benzoate : δ 7.42 (d, 2H), 7.38 (d, 2H), 4.73 (s, 2H), 3.91 (s, 3H).
-
4-(Bromomethyl)benzyl alcohol : δ 7.33–7.38 (m, 4H), 4.67 (s, 2H), 4.49 (s, 2H), 1.84 (br, 1H).
Industrial Applications and Scalability
The 90% yield achieved in Example 3 highlights the viability of DIBAL-H reductions for ton-scale production. Key considerations include:
-
Solvent Choice : Toluene minimizes side reactions vs. THF.
-
Temperature Control : Automated cooling systems maintain −20°C ± 2°C during exothermic additions.
-
Purity Optimization : Ethyl acetate recrystallization removes residual aluminum salts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-(dibromomethyl)benzoate, and what factors influence reaction efficiency?
- Methodological Answer : this compound can be synthesized via bromination of methyl 4-methylbenzoate using brominating agents like NBS (N-bromosuccinimide) or elemental bromine under controlled conditions. Reaction efficiency depends on solvent polarity (e.g., CCl₄ for radical bromination), temperature (40–60°C to avoid over-bromination), and catalyst choice (e.g., AIBN for radical initiation). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography is recommended to isolate the dibrominated product .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions; the dibromomethyl group shows distinct splitting patterns due to coupling with adjacent protons.
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves heavy-atom (Br) positions and confirms stereochemistry. For poorly diffracting crystals, high-resolution data collection (e.g., synchrotron sources) and twinning corrections may be required .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight and isotopic patterns from bromine atoms .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
- First Aid : For eye exposure, flush with water for 15 minutes and consult an ophthalmologist. For skin contact, wash with soap and water immediately .
Q. How can researchers purify this compound to achieve >95% purity?
- Methodological Answer : Sequential purification steps are recommended:
- Liquid-Liquid Extraction : Separate unreacted starting materials using ethyl acetate and water.
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 7:3) to isolate the product.
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline solids .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize di-bromination byproducts during synthesis?
- Methodological Answer :
- Stoichiometry Control : Use 2.2 equivalents of bromine to avoid over-bromination.
- Radical Inhibitors : Add TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) to suppress unwanted radical chain reactions.
- In-Situ Monitoring : Track reaction progress via TLC or GC-MS to terminate at the dibrominated stage .
Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer :
- DFT Calculations : Compare experimental ¹³C NMR shifts with DFT-derived values (e.g., B3LYP/6-31G* level) to validate electronic environments.
- Multi-Technique Cross-Validation : Combine X-ray (for bond lengths) and IR (for functional groups) to resolve ambiguities in NMR assignments .
Q. How does the electronic environment of the dibromomethyl group influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nature of the dibromomethyl group increases the electrophilicity of the adjacent carbonyl carbon, enhancing reactivity with nucleophiles (e.g., amines or thiols). Steric hindrance from the bromine atoms can be mitigated using polar aprotic solvents (e.g., DMF) to stabilize transition states .
Q. What crystallographic challenges arise when determining the structure of this compound, and how can they be addressed?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
